![molecular formula C27H24Cl2N4 B3061008 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine CAS No. 24396-82-5](/img/structure/B3061008.png)
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine
描述
2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine is a useful research compound. Its molecular formula is C27H24Cl2N4 and its molecular weight is 475.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine , commonly referred to as Clofazimine , is a member of the riminophenazine class of compounds. It has garnered significant attention for its biological activities, particularly its antimycobacterial properties. This article aims to provide a comprehensive overview of the biological activity of Clofazimine, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C27H24Cl2N4
- Molecular Weight : 475.41 g/mol
- CAS Number : 24396-82-5
- Structure : Clofazimine exhibits a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity.
Clofazimine primarily exhibits its biological effects through the following mechanisms:
- Antimycobacterial Activity : Clofazimine is effective against various strains of Mycobacterium tuberculosis and other mycobacterial infections, including those caused by Mycobacterium leprae and Mycobacterium avium complex (MAC). Its efficacy stems from its ability to inhibit mycobacterial growth and replication by interfering with DNA synthesis and function .
- Anti-inflammatory Properties : The compound also possesses anti-inflammatory effects, which may enhance its therapeutic potential in treating chronic infections associated with inflammatory responses .
- Intracellular Accumulation : Clofazimine is known for its ability to accumulate within mononuclear phagocytic cells, which aids in targeting intracellular pathogens effectively .
Antimycobacterial Efficacy
Clofazimine's primary use is in the treatment of leprosy and multidrug-resistant tuberculosis. Clinical studies have demonstrated its effectiveness in regimens for leprosy, particularly in cases resistant to dapsone. It has shown clinical efficacy against drug-resistant strains of M. tuberculosis, making it a crucial component in combination therapies .
Case Studies
- Leprosy Treatment : A study published in the Journal of Antimicrobial Chemotherapy highlighted Clofazimine's role in treating leprosy, demonstrating significant improvements in patients resistant to standard therapies . The study reported a marked reduction in bacterial load and clinical symptoms after administration.
- Tuberculosis Management : Research indicates that Clofazimine can be effectively combined with other antitubercular drugs, enhancing overall treatment outcomes for patients with multidrug-resistant tuberculosis. A clinical trial showed that patients receiving Clofazimine as part of their regimen had higher rates of sputum conversion compared to those on standard therapy alone .
Side Effects and Considerations
While Clofazimine is effective, it is associated with side effects such as skin pigmentation changes and gastrointestinal disturbances. Monitoring and managing these side effects are essential for patient compliance and treatment success .
科学研究应用
Pharmacological Properties
Clofazimine exhibits a range of pharmacological activities that make it a valuable compound in treating various infections:
- Antimycobacterial Activity : Clofazimine is primarily recognized for its effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), and Mycobacterium leprae, responsible for leprosy. It is included in WHO-approved treatment regimens for leprosy and has shown efficacy against multidrug-resistant strains of TB .
-
Mechanism of Action : The compound functions by inhibiting the growth of mycobacteria through several mechanisms:
- It accumulates within mononuclear phagocytic cells, enhancing its intracellular activity against mycobacteria.
- Clofazimine has anti-inflammatory properties, which may contribute to its therapeutic effects in chronic infections .
- Importantly, it does not induce resistance in M. tuberculosis, making it a reliable option in combination therapies .
Clinical Applications
Clofazimine's clinical applications extend beyond treating leprosy and TB:
- Leprosy Treatment : It has been instrumental in controlling leprosy, especially in cases resistant to dapsone, another first-line drug . The drug's long half-life allows for less frequent dosing, which is beneficial for patient compliance.
- Tuberculosis Treatment : Clofazimine is increasingly used in multidrug-resistant TB regimens. Its ability to inhibit the emergence of resistance to other antitubercular agents enhances its value in treatment protocols .
Research Findings and Case Studies
Several studies have documented the effectiveness and safety of Clofazimine:
- Efficacy Against Mycobacterial Infections : A study published in the Journal of Antimicrobial Chemotherapy highlighted Clofazimine's activity against various mycobacterial species, demonstrating its potential as a cornerstone drug in treating resistant infections .
- Uptake by Reticuloendothelial Cells : Research indicates that Clofazimine is effectively taken up by reticuloendothelial cells, which contributes to its prolonged action against intracellular pathogens . This property is particularly beneficial for targeting latent infections.
- Clinical Trials : Ongoing clinical trials are assessing newer analogs of Clofazimine that aim to reduce side effects such as skin pigmentation while maintaining or enhancing antitubercular activity. These studies are crucial for optimizing treatment regimens and improving patient outcomes .
属性
IUPAC Name |
3-N,10-bis(4-chlorophenyl)-2-N-propan-2-yl-2H-phenazine-2,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,24,30-31H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLLBQDWHSIVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24396-82-5 | |
Record name | 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024396825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(P-CHLOROANILINO)-5-(P-CHLOROPHENYL)-3,5-DIHYDRO-3-(ISOPROPYLAMINO)PHENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP3J1BO839 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。